molecular formula C11H10BrClN2O B2888525 3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide CAS No. 1645435-73-9

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide

Cat. No.: B2888525
CAS No.: 1645435-73-9
M. Wt: 301.57
InChI Key: UEGGFSDCQCXETF-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide is an organic compound with a complex structure that includes bromine, chlorine, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring to obtain 2-Bromo-5-chlorophenylboronic acid

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups onto the phenyl ring.

Scientific Research Applications

3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide involves its interaction with molecular targets in biological systems. The presence of bromine and chlorine atoms enhances its ability to bind to specific enzymes or receptors, potentially modulating their activity. The cyanomethyl group may also play a role in its biological effects by interacting with nucleophiles in the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2-bromo-5-chlorophenyl)-N-(cyanomethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrClN2O/c12-10-3-2-9(13)7-8(10)1-4-11(16)15-6-5-14/h2-3,7H,1,4,6H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGFSDCQCXETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCC(=O)NCC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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